molecular formula C10H13BrN2 B1463087 4-Bromo-6-cyclohexylpyrimidine CAS No. 1086382-19-5

4-Bromo-6-cyclohexylpyrimidine

Cat. No.: B1463087
CAS No.: 1086382-19-5
M. Wt: 241.13 g/mol
InChI Key: DQSMFMPTOZFPBA-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclohexylpyrimidine is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a bromine atom and a cyclohexyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyclohexylpyrimidine typically involves the bromination of 6-cyclohexylpyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: large-scale synthesis would likely involve similar bromination reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-cyclohexylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, and sodium thiolate (NaSR) for thiolation. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.

Major Products:

    Substitution Reactions: Products include 6-cyclohexylpyrimidine derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products include biaryl compounds with diverse substituents on the pyrimidine ring.

Scientific Research Applications

4-Bromo-6-cyclohexylpyrimidine has been explored for various scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    4-Bromo-2,6-dimethylpyridine: Another brominated pyrimidine derivative used in similar applications.

    6-Cyclohexyl-2,4-diaminopyrimidine: A compound with similar structural features but different functional groups.

Uniqueness: 4-Bromo-6-cyclohexylpyrimidine is unique due to the presence of both a bromine atom and a cyclohexyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields .

Biological Activity

4-Bromo-6-cyclohexylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its brominated pyrimidine ring and cyclohexyl substituent, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and other relevant pharmacological profiles.

  • Molecular Formula : C11H12BrN3
  • Molecular Weight : 265.14 g/mol
  • CAS Number : 446273-59-2

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process. In vitro assays demonstrated that certain pyrimidines effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μmol)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01

Cytotoxicity and Antiproliferative Activity

The antiproliferative activity of pyrimidine derivatives has been documented in various cancer cell lines. For example, derivatives have shown the ability to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as EGFR and AKT . The cytotoxic effects of this compound may be evaluated through assays measuring cell viability and apoptosis induction.

Cell Line% InhibitionReference
HCT116 (Colon Cancer)TBDTBD
A549 (Lung Cancer)TBDTBD

Case Study 1: Anti-inflammatory Activity

In a study focused on the anti-inflammatory potential of pyrimidine derivatives, compounds were administered in a carrageenan-induced paw edema model in rats. Results indicated that certain derivatives significantly reduced edema compared to controls, suggesting a promising therapeutic application for inflammatory diseases .

Case Study 2: Cytotoxicity in Cancer Models

Another investigation assessed the cytotoxic effects of various pyrimidine compounds on HCT116 colon cancer cells. The study revealed that specific derivatives led to a notable decrease in cell viability and increased apoptosis rates, highlighting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidines. Modifications at positions 2, 4, and 5 of the pyrimidine ring can enhance or diminish activity against specific biological targets. For instance, electron-donating groups at position 2 have been associated with increased anti-inflammatory potency .

Properties

IUPAC Name

4-bromo-6-cyclohexylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSMFMPTOZFPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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